molecular formula C10H17NO5 B558068 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid CAS No. 212650-43-6

4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Cat. No. B558068
Key on ui cas rn: 212650-43-6
M. Wt: 231,25 g/mole
InChI Key: KVXXEKIGMOEPSA-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

4-{[(1,1-Dimethylethyl)oxy]carbonyl}morpholine-3-carboxylic acid (0.5 g, 2.162 mmol), ammonium chloride (0.347 g, 6.49 mmol), EDC (0.622 g, 3.24 mmol), HOBt (0.993 g, 6.49 mmol) and DIPEA (1.699 mL, 9.73 mmol) were stirred in DMF (10 mL) at room temperature overnight. Saturated NaHCO3 was then added and the mixture was extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to give the title compound as a yellow gum.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.347 g
Type
reactant
Reaction Step One
Name
Quantity
0.622 g
Type
reactant
Reaction Step One
Name
Quantity
0.993 g
Type
reactant
Reaction Step One
Name
Quantity
1.699 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6]([N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH:9]1[C:14]([OH:16])=O)=[O:7])([CH3:4])[CH3:3].[Cl-].[NH4+].C(Cl)CCl.C1C=CC2N(O)N=[N:29]C=2C=1.CCN(C(C)C)C(C)C.C([O-])(O)=O.[Na+]>CN(C=O)C>[NH2:29][C:14]([CH:9]1[CH2:10][O:11][CH2:12][CH2:13][N:8]1[C:6]([O:5][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:7])=[O:16] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC(C)(C)OC(=O)N1C(COCC1)C(=O)O
Name
Quantity
0.347 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.622 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
0.993 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1.699 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC(=O)C1N(CCOC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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